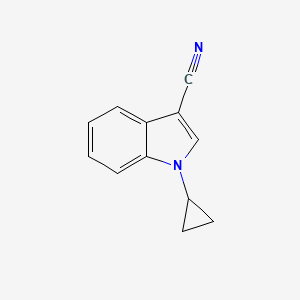
1-Fluoronaphthalene-2-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoronaphthalene-2-acetonitrile is an organic compound belonging to the class of fluorinated aromatic hydrocarbons It is a derivative of naphthalene, characterized by the presence of a fluorine atom and an acetonitrile group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoronaphthalene-2-acetonitrile can be synthesized through a multi-step process involving the introduction of a fluorine atom and an acetonitrile group to the naphthalene ring. One common method involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the fluorine atom. The resulting 1-fluoronaphthalene can then undergo a nucleophilic substitution reaction with acetonitrile to form this compound .
Industrial Production Methods: The industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as diazotization, acid radical displacement, and distillation to obtain high-purity 1-fluoronaphthalene, which is then reacted with acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoronaphthalene-2-acetonitrile undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the fluorine atom with a nucleophile, such as a thiolate ion, under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include methylthiolate and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Fluoronaphthalene-2-acetonitrile has several applications in scientific research, including:
Chemistry: It is used as a starting material for synthesizing various organic compounds and intermediates.
Biology and Medicine: The compound’s derivatives are explored for their potential pharmacological activities and as intermediates in drug synthesis.
Wirkmechanismus
The mechanism of action of 1-fluoronaphthalene-2-acetonitrile primarily involves its reactivity in nucleophilic substitution reactions. The presence of the fluorine atom and the acetonitrile group influences the compound’s electronic properties, making it susceptible to nucleophilic attack. The reaction proceeds through a concerted mechanism, forming a single transition state with a lower activation energy barrier compared to a stepwise mechanism .
Vergleich Mit ähnlichen Verbindungen
1-Fluoronaphthalene: A simpler derivative with only a fluorine atom attached to the naphthalene ring.
2-Fluoronaphthalene: Another fluorinated naphthalene derivative with the fluorine atom at a different position.
1-Bromonaphthalene and 1-Chloronaphthalene: Halogenated naphthalene derivatives with bromine and chlorine atoms, respectively.
Uniqueness: 1-Fluoronaphthalene-2-acetonitrile is unique due to the presence of both a fluorine atom and an acetonitrile group, which imparts distinct electronic and chemical properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C12H8FN |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
2-(1-fluoronaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H8FN/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |
InChI-Schlüssel |
QAXZSTOJTUYCPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)
![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)

![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)







